4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride

CAS No.: 596095-16-8

Cat. No.: VC2975853

Molecular Formula: C8H6ClF2NO

Molecular Weight: 205.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 596095-16-8 |

|---|---|

| Molecular Formula | C8H6ClF2NO |

| Molecular Weight | 205.59 g/mol |

| IUPAC Name | (1Z)-4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H/b12-7- |

| Standard InChI Key | IQDPAKXKVRDPHR-GHXNOFRVSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C(F)F)/C(=N/O)/Cl |

| SMILES | C1=CC(=CC=C1C(F)F)C(=NO)Cl |

| Canonical SMILES | C1=CC(=CC=C1C(F)F)C(=NO)Cl |

Introduction

Chemical Identity and Properties

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride is an organofluorine compound with significant potential in synthetic chemistry. Its fundamental chemical identity is characterized by several key parameters presented in Table 1.

Table 1: Chemical Identity Parameters of 4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride

| Parameter | Value |

|---|---|

| CAS Number | 596095-16-8 |

| Molecular Formula | C8H6ClF2NO |

| Molecular Weight | 205.59 g/mol |

| IUPAC Name | (1Z)-4-(difluoromethyl)-N-hydroxybenzenecarboximidoyl chloride |

| PubChem Compound ID | 124219955 |

| MDL Number | MFCD29991208 |

| Standard Purity | 95% |

The compound is commercially available from chemical suppliers as a research-grade reagent with a typical purity of 95% . The molecular structure contains several functional groups including a difluoromethyl group, a hydroxylamine moiety, and a carbon-chlorine bond, all of which contribute to its chemical reactivity and synthetic utility.

Structural Characteristics

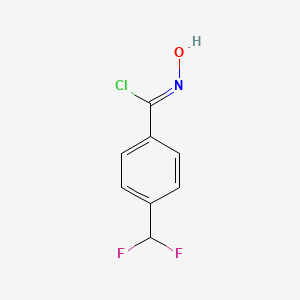

Molecular Structure

The molecular structure of 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride features a benzene ring substituted with a difluoromethyl group at the para position relative to the imidoyl chloride functionality. The Z-configuration of the C=N bond is a defining characteristic of this compound .

Spectroscopic Identifiers

Various spectroscopic and chemical informatics identifiers help in the unambiguous identification of this compound, as detailed in Table 2.

Table 2: Spectroscopic and Chemical Informatics Identifiers

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H6ClF2NO/c9-7(12-13)5-1-3-6(4-2-5)8(10)11/h1-4,8,13H/b12-7- |

| Standard InChIKey | IQDPAKXKVRDPHR-GHXNOFRVSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C(F)F)/C(=N/O)/Cl |

| Canonical SMILES | C1=CC(=CC=C1C(F)F)C(=NO)Cl |

These identifiers serve as unique digital representations of the compound's structure, enabling precise database searches and structural comparisons in computational chemistry.

Chemical Reactivity

The chemical reactivity of 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride is primarily dictated by its functional groups. The compound contains three key reactive sites:

-

The difluoromethyl group, which imparts unique electronic properties

-

The imidoyl chloride functionality, which is susceptible to nucleophilic substitution

-

The N-hydroxy group, which can participate in various transformations

These structural features make it versatile in organic synthesis, particularly in the preparation of heterocyclic compounds like isoxazoles .

Applications in Organic Synthesis

Pharmaceutical and Agrochemical Synthesis

4-(Difluoromethyl)-N-hydroxybenzimidoyl chloride serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the difluoromethyl group is particularly significant as it can enhance the biological activity of final compounds. Fluorine-containing functional groups are known to improve pharmacokinetic properties, metabolic stability, and binding affinity in drug candidates .

Heterocycle Formation

One of the most important applications of N-hydroxybenzimidoyl chlorides, including the 4-(difluoromethyl) derivative, is in the synthesis of isoxazoles. These heterocycles are prepared through cycloaddition reactions with appropriate dipolarophiles . In particular, the transformation of arenes into diethyl 3-arylisoxazole-4,5-dicarboxylates uses hydroxybenzimidoyl chlorides as key intermediates .

Organofluorine Chemistry Context

Significance in Medicinal Chemistry

Fluorine is the second most used heteroelement in life science research after nitrogen . The difluoromethyl group in 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride represents an important structural motif in medicinal chemistry for several reasons:

-

It can act as a bioisostere for various functional groups

-

It modifies the electronic properties of adjacent groups

-

It can enhance metabolic stability of drug candidates

-

It may improve binding interactions with target proteins

Synthetic Strategies

Contemporary synthetic strategies in organofluorine chemistry often utilize compounds like 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride as building blocks. These strategies may include:

-

Transition metal-catalyzed transformations

-

Nucleophilic substitution reactions

-

Cycloaddition chemistry

-

Formation of heterocycles

The presence of the difluoromethyl group provides unique reactivity patterns that can be exploited in various synthetic transformations .

Research Applications

Antiparasitic Agent Development

Research indicates that compounds containing structures similar to 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride have been investigated for their potential antiparasitic properties. Patent literature describes antiparasitic combinations that include compounds with related structural features .

Protein Degrader Development

Recent patent applications suggest that intermediates like 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride may be valuable in the synthesis of protein degraders, specifically IKZF2 degraders with potential therapeutic applications .

Future Research Directions

Current research involving 4-(difluoromethyl)-N-hydroxybenzimidoyl chloride is focused on expanding its utility in pharmaceutical synthesis. Several promising areas for future investigation include:

-

Development of novel heterocyclic compounds using this intermediate

-

Exploration of new reaction conditions to enhance selectivity and yield

-

Application in the synthesis of fluorinated bioactive compounds

-

Investigation of its potential in creating agrochemicals with improved properties

Research on this compound continues to evolve, with particular emphasis on its role in synthesizing novel compounds with potential biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume